molecular formula C25H26N2O4 B247880 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE

2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B247880
M. Wt: 418.5 g/mol
InChI Key: WEIFFEVDSFJOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features both phenoxy and naphthyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps. One common method involves the reaction of 3-methylphenol with 1,2-dichloroethane in the presence of potassium hydroxide (KOH) and polyethylene glycol (PEG) as a phase transfer catalyst . The reaction is carried out at elevated temperatures (95-100°C) to form the intermediate 1-(3-methylphenoxy)-2-chloroethane. This intermediate is then reacted with 2-naphthyloxyacetic acid and piperazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of phase transfer catalysts and optimized reaction conditions helps in achieving high yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and naphthyloxy groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy and naphthyloxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H26N2O4/c1-19-5-4-8-22(15-19)30-17-24(28)26-11-13-27(14-12-26)25(29)18-31-23-10-9-20-6-2-3-7-21(20)16-23/h2-10,15-16H,11-14,17-18H2,1H3

InChI Key

WEIFFEVDSFJOKX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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